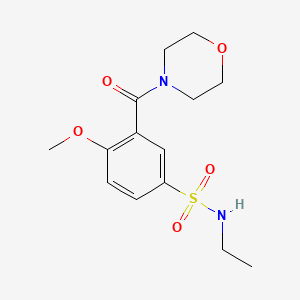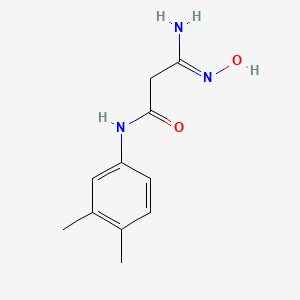![molecular formula C16H16N2O2 B5858238 N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
N-[4-(acetylamino)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-2-methylphenyl]benzamide, also known as N-(4-acetylamino-2-methylphenyl)benzamide or NAMBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
NAMBA has been studied for its potential applications in various fields of research. One of the most promising areas of research for NAMBA is in the field of cancer treatment. Studies have shown that NAMBA has anti-cancer properties and can inhibit the growth of cancer cells. NAMBA has also been studied for its potential use as a diagnostic tool for cancer.
In addition to cancer research, NAMBA has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. NAMBA has been shown to have neuroprotective properties and can protect neurons from damage caused by these diseases.
作用機序
The mechanism of action of NAMBA is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the protection of neurons from damage caused by disease.
Biochemical and Physiological Effects
NAMBA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, NAMBA has also been shown to have anti-inflammatory properties. This makes it a potential treatment for diseases that involve inflammation, such as arthritis.
実験室実験の利点と制限
One of the main advantages of using NAMBA in lab experiments is its specificity. NAMBA has been shown to specifically inhibit the activity of certain enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes.
However, one limitation of using NAMBA in lab experiments is its solubility. NAMBA is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the purity of NAMBA can sometimes be a challenge to achieve, which can affect the results of experiments.
将来の方向性
There are many potential future directions for research on NAMBA. One area of research that is currently being explored is the development of NAMBA analogs that are more potent and have better solubility than the original compound. Another area of research is the use of NAMBA in combination with other drugs to enhance its anti-cancer and neuroprotective properties.
Conclusion
N-[4-(acetylamino)-2-methylphenyl]benzamide[4-(acetylamino)-2-methylphenyl]benzamide, or NAMBA, is a chemical compound that has shown promise in various fields of scientific research. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a potential treatment for a variety of diseases. While there are limitations to using NAMBA in lab experiments, its specificity and potential for analog development make it a useful tool for studying various biological processes. There are many potential future directions for research on NAMBA, and further studies may lead to the development of new treatments for cancer and other diseases.
合成法
The synthesis of NAMBA involves the reaction of 4-aminobenzoyl chloride with 4-acetylaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure NAMBA. This method has been described in detail in various scientific publications.
特性
IUPAC Name |
N-(4-acetamido-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-10-14(17-12(2)19)8-9-15(11)18-16(20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXOOXBKBCVBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)



![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)


![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)

